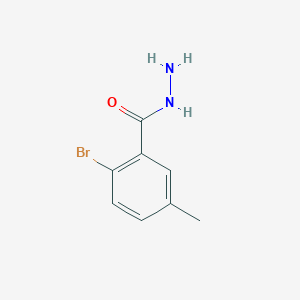

2-bromo-5-methylbenzohydrazide

CAS No.: 1503991-64-7

Cat. No.: VC12029838

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1503991-64-7 |

|---|---|

| Molecular Formula | C8H9BrN2O |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 2-bromo-5-methylbenzohydrazide |

| Standard InChI | InChI=1S/C8H9BrN2O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |

| Standard InChI Key | BTXBKYUZDAZEPV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)Br)C(=O)NN |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)C(=O)NN |

Introduction

Structural and Chemical Characteristics of 2-Bromo-5-Methylbenzohydrazide

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with bromine (C2) and methyl (C5) groups, coupled to a hydrazide functional group (–CONHNH₂). This configuration enables diverse reactivity, including nucleophilic substitution at the bromine site and hydrogen-bonding interactions via the hydrazide moiety .

Table 1: Theoretical Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.08 g/mol |

| Density | ~1.4 g/cm³ (estimated) |

| Boiling Point | 320–340°C (extrapolated) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |

Synthetic Routes and Optimization

Bromination and Hydrazide Formation

While no direct synthesis of 2-bromo-5-methylbenzohydrazide is documented, analogous protocols for brominated benzohydrazides suggest a multi-step approach:

-

Nitration and Reduction: Starting from 5-methylbenzamide, nitration at the ortho position followed by reduction yields 2-amino-5-methylbenzamide .

-

Diazotization and Bromination: Treatment with sodium nitrite and hydrobromic acid in the presence of CuBr facilitates bromine substitution via a Sandmeyer-type reaction .

-

Hydrazide Formation: Reaction with hydrazine hydrate converts the amide to hydrazide .

Table 2: Comparative Yields in Analogous Syntheses

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Nitration | 88.1 | 92.1 | HNO₃/H₂SO₄, 25°C |

| Bromination | 76.1 | >98 | CuBr, HBr, 5–25°C |

| Hydrazidation | 82–90 | >95 | NH₂NH₂, reflux |

Applications in Materials Science and Pharmacology

Organic Electronics

Brominated aromatics are pivotal in synthesizing thermally activated delayed fluorescence (TADF) emitters for OLEDs. While 2-bromo-5-fluorobenzonitrile-derived TADF dyes achieve 5% external quantum efficiency , substituting fluorine with methyl may alter emission spectra and charge transport properties.

Medicinal Chemistry

Hydrazide derivatives show antitumor and anti-inflammatory activity. For instance, (E)-N′-(5-bromo-2-hydroxybenzylidene)-3-methylbenzohydrazide displays hydrogen-bonded networks that enhance bioactivity . Methyl substitution at C5 could improve lipid solubility and membrane permeability.

Challenges and Future Directions

Purification and Stability

Brominated hydrazides often require low-temperature recrystallization (e.g., petroleum ether at <10°C) to achieve >98% purity . Long-term stability studies are needed to assess degradation under ambient conditions.

Industrial Scalability

Current methods rely on batch reactors and stoichiometric reagents. Transition to flow chemistry and catalytic bromination (e.g., using Pd catalysts) could enhance scalability and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume